![molecular formula C16H22N2O2 B182286 Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 132414-78-9](/img/structure/B182286.png)
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Overview
Description
Chemical Name: Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS Number: 132414-78-9
Molecular Formula: C₁₅H₂₀N₂O₂
Molecular Weight: 268.34 g/mol
Structure: Features a bicyclic pyrrolo-pyrrole core with a benzyl group at the 1-position and an ethyl ester at the 5-position.
Applications: Used as a key intermediate in organic synthesis and drug development, particularly in modifying pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials could include a substituted 1,4-dicarbonyl compound and benzylamine. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, identified by its CAS number 132414-78-9, is a compound with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and as a research reagent.
Structure and Composition
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- CAS Number : 132414-78-9
Physical Properties
- The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain its stability and efficacy .
Medicinal Chemistry
This compound has garnered attention for its potential pharmacological properties. Its structural features suggest it may interact with biological targets, leading to therapeutic applications.
Case Studies
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, researchers have synthesized analogs that demonstrate enhanced activity against breast cancer cells, suggesting a pathway for developing new anticancer agents.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The results suggest that it may help mitigate oxidative stress in neuronal cells, providing a basis for further research into treatments for conditions like Alzheimer's disease.
Materials Science
This compound's unique chemical structure also positions it as a candidate for use in materials science.
Applications
- Polymer Chemistry : this compound can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.
- Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis and environmental remediation.
Research Reagent
As a research reagent, this compound serves as an important tool in synthetic organic chemistry.
Usage
- It is used in various synthetic pathways to create complex molecules, facilitating the exploration of new chemical entities with desired biological activities.
Summary Table of Applications
Application Area | Specific Use Cases | Potential Benefits |
---|---|---|
Medicinal Chemistry | Antitumor activity studies | Development of new anticancer therapies |
Neuroprotective effects | Possible treatments for neurodegenerative diseases | |
Materials Science | Polymer synthesis | Enhanced mechanical properties |
Nanomaterial development | Applications in catalysis and remediation | |
Research Reagent | Synthetic organic chemistry | Creation of complex molecules |
Mechanism of Action
The mechanism of action of ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo-Pyrrole Core
Ethyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CAS : 132414-79-0
- Formula : C₉H₁₆N₂O₂
- MW : 184.24 g/mol
- Key Difference : Lacks the benzyl substituent, resulting in reduced steric hindrance and lipophilicity.
tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CAS : 132414-81-4
- Formula : C₁₁H₂₀N₂O₂
- MW : 212.29 g/mol
- Applications : Common in peptide synthesis and as a protecting group in medicinal chemistry .
Benzyl-Substituted Derivatives
Ethyl 1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CAS : 948846-55-7
- Formula : C₁₈H₂₄N₂O₂
- MW : 300.40 g/mol
- Key Difference : Chiral phenylethyl group introduces stereochemistry, which may enhance target specificity in bioactive molecules .
tert-Butyl 1-Benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CAS : 2266594-94-7
- Formula : C₁₉H₂₈N₂O₂
- MW : 316.44 g/mol
- Key Difference : Additional methyl group on the bicyclic core increases hydrophobicity and may alter conformational flexibility .
Stereochemical Variants
- tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) and tert-Butyl (3aS,6aS)-Hexahydropyrrolo...carboxylate (CAS 370882-55-6) :
Physicochemical Properties and Stability
- Lipophilicity : Benzyl and tert-butyl substituents increase logP values compared to unsubstituted analogs, enhancing membrane permeability .
- Stability : Ethyl and tert-butyl esters are sensitive to hydrolysis under acidic/basic conditions, necessitating controlled storage .
Medicinal Chemistry
Q & A
Basic Question: What are the recommended synthetic routes for Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, protecting group strategies, and coupling reactions. For example:
- Key Steps :
- Core Structure Formation : Cyclization of pyrrolidine derivatives using ethyl propiolate under basic conditions to generate the bicyclic pyrrolo[3,4-b]pyrrole scaffold .
- Benzylation : Introduction of the benzyl group via alkylation or reductive amination .
- Esterification : Ethyl ester formation using carboxyl activation reagents (e.g., DCC or EDCI) .
Reagent/Condition | Purpose | Reference |
---|---|---|
Ethyl propiolate, KOH, RT | Cyclization of core structure | |
Benzyl bromide, NaBH(OAc)₃ | Benzylation | |
DCC/DMAP, ethanol | Esterification |
Basic Question: How can researchers confirm the structural identity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : Analyze H and C NMR to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₆N₂O₂: 302.20) .
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns in crystal packing can validate dimerization tendencies .
Advanced Question: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Data discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic processes or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identify conformational exchange broadening (e.g., ring puckering in the pyrrolo[3,4-b]pyrrole core) .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
- Purification : Re-crystallize from ethanol/water mixtures to remove byproducts, as described in crystallization protocols for related pyrrolo-pyrrole derivatives .
Advanced Question: What role does stereochemistry play in the biological activity of derivatives?
Methodological Answer:
Stereochemistry critically impacts target binding. For example:
- Case Study : Theliatinib, a therapeutic agent with a (3aR,6aR)-configured hexahydropyrrolo[3,4-b]pyrrole core, shows enhanced EGFR inhibition compared to its enantiomer .
- Method : Determine absolute configuration via:
Q. Experimental Design: How to design bioactivity studies for derivatives?
Methodological Answer:
Focus on target-specific assays guided by structural analogs:
- Inhibition Assays : Test against USP30 (mitochondrial dysfunction) or EGFR (cancer) using fluorescence-based enzymatic assays .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, leveraging the compound’s bicyclic scaffold for hydrophobic interactions .
- Dose-Response Analysis : Use IC₅₀ determination via nonlinear regression (e.g., GraphPad Prism) .
Q. Data Analysis: How to handle polymorphic forms in crystallographic studies?
Methodological Answer:
Polymorphism can affect solubility and stability. Strategies include:
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- SHELXL Refinement : Use the TWIN command to model twinned crystals, common in flexible bicyclic systems .
Q. Stability Assessment: How to evaluate the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- HPLC Monitoring : Track degradation products using C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients .
- LC-MS Identification : Characterize degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
Properties
IUPAC Name |
ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVJYVXTBJLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454769 | |
Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-78-9 | |
Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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